molecular formula C18H20N2S B11833099 3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione CAS No. 823195-54-6

3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione

Cat. No.: B11833099
CAS No.: 823195-54-6
M. Wt: 296.4 g/mol
InChI Key: DMNAUAIUCMOVPK-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione typically involves the reaction of 4-ethylbenzaldehyde with 2,2-dimethyl-1,3-diaminopropane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with carbon disulfide to form the desired thione compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(4-Ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones

Uniqueness

3-(4-Ethylphenyl)-2,2-dimethyl-2,3-dihydroquinazoline-4(1H)-thione stands out due to its unique thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

823195-54-6

Molecular Formula

C18H20N2S

Molecular Weight

296.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-2,2-dimethyl-1H-quinazoline-4-thione

InChI

InChI=1S/C18H20N2S/c1-4-13-9-11-14(12-10-13)20-17(21)15-7-5-6-8-16(15)19-18(20,2)3/h5-12,19H,4H2,1-3H3

InChI Key

DMNAUAIUCMOVPK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3NC2(C)C

Origin of Product

United States

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